

Gas chromatography-mass spectrometry (GC-MS) method for Dimethyladipate analysis

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Application Note: GC-MS Method for the Analysis of Dimethyl Adipate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl adipate (DMA) is a dicarboxylic acid methyl ester used as a solvent, plasticizer, and an intermediate in chemical synthesis.[1] Its presence and concentration in various materials, such as food contact materials or pharmaceutical excipients, are of interest to ensure product quality and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like DMA.[2] This document provides a detailed protocol for the analysis of Dimethyl Adipate using GC-MS.

Experimental Protocols Sample Preparation (Dilute and Shoot Method)

This protocol is suitable for the analysis of DMA standards or samples where DMA is in a relatively clean matrix that is soluble in an organic solvent.

Materials and Reagents:

Dimethyl Adipate (analytical standard)



- Dichloromethane or Hexane (GC grade)
- Class A Volumetric flasks (10 mL)
- Micropipettes
- Analytical balance
- 2 mL GC vials with PTFE-lined septa

Procedure:

- Stock Standard Preparation (e.g., 1000 μg/mL):
 - Accurately weigh 10 mg of Dimethyl Adipate standard.
 - o Dissolve the standard in a 10 mL volumetric flask using dichloromethane or hexane.
 - Ensure the standard is fully dissolved by vortexing or brief sonication.
- Working Standard & Calibration Curve Preparation:
 - Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range might be 1 μg/mL to 100 μg/mL.
 - Use the same solvent (dichloromethane or hexane) for all dilutions.
- Sample Preparation:
 - If the sample is a liquid, accurately dilute a known volume or weight with the chosen solvent to bring the expected DMA concentration within the calibration range.
 - If the sample is a solid, dissolve a precisely weighed amount in the chosen solvent.
 Sonication may be required to facilitate dissolution.
 - If the sample contains particulates, centrifuge or filter the final solution through a 0.45 μm
 PTFE syringe filter before transferring to a GC vial to prevent blockage of the injector syringe.[3]



Note on Complex Matrices: For complex matrices like food, food simulants, or biological samples, a more rigorous sample preparation such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is necessary to remove interfering compounds.[4][5][6] A common LLE procedure involves extraction from an aqueous sample with a water-immiscible organic solvent like dichloromethane.[5]

GC-MS Instrumentation and Analytical Conditions

The following parameters provide a robust starting point for the analysis of Dimethyl Adipate. Instrument-specific optimization may be required.



Parameter	Condition
Gas Chromatograph (GC) System	
Instrument	Thermo Trace GC ULTRA or equivalent[7]
Column	Supelco SPB-35 (30m x 0.25mm ID, 0.25µm film) or equivalent 5% Phenyl Methyl Siloxane column[5][7]
Injector	Split/Splitless
Injector Temperature	250 °C
Injection Mode	Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume	1 μL
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 - 1.2 mL/min (Constant Flow Mode)
Oven Temperature Program	Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 300 °CFinal Hold: 10 min at 300 °C[7]
Mass Spectrometer (MS) System	
Instrument	Thermo Electron Corporation DSQ II or equivalent[7]
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temperature	280 °C
Acquisition Mode	Full Scan (for identification) and/or Selected Ion Monitoring (SIM for quantification)
Scan Range (Full Scan)	m/z 40 - 450



SIM Ions (Quantification)	Quantifier Ion: m/z 143Qualifier Ions: m/z 111, 115
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Rationale for SIM Ions: The mass spectrum of Dimethyl Adipate shows characteristic fragment ions. The ion at m/z 143 corresponds to the loss of a methoxy group (-OCH3), which is a common and abundant fragment, making it suitable for quantification. Other significant fragments can be used as qualifiers to confirm identity.

Data Presentation Method Performance and Validation Summary

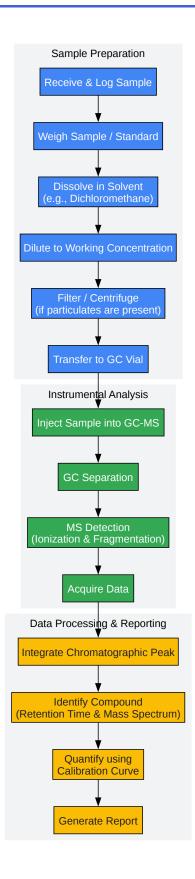
Quantitative data from GC-MS methods are typically evaluated based on several key validation parameters. The table below summarizes the expected performance characteristics for a validated method for adipate esters, based on published literature.[2][4]

Validation Parameter	Typical Acceptance Criteria / Result
Linearity (Correlation Coefficient, R ²)	> 0.998[4]
Calibration Range	5 - 1000 ng/g (or μg/L)[4]
Limit of Quantification (LOQ)	Dependent on matrix and instrumentation, typically in the low ng/g range.
Accuracy (Recovery)	85% - 115%[4]
Precision (Relative Standard Deviation, RSD%)	Intraday: < 12%Interday: < 16%[4]

Mandatory Visualizations Experimental and Data Analysis Workflow

The following diagram illustrates the complete workflow from sample receipt to final data reporting for the GC-MS analysis of Dimethyl Adipate.





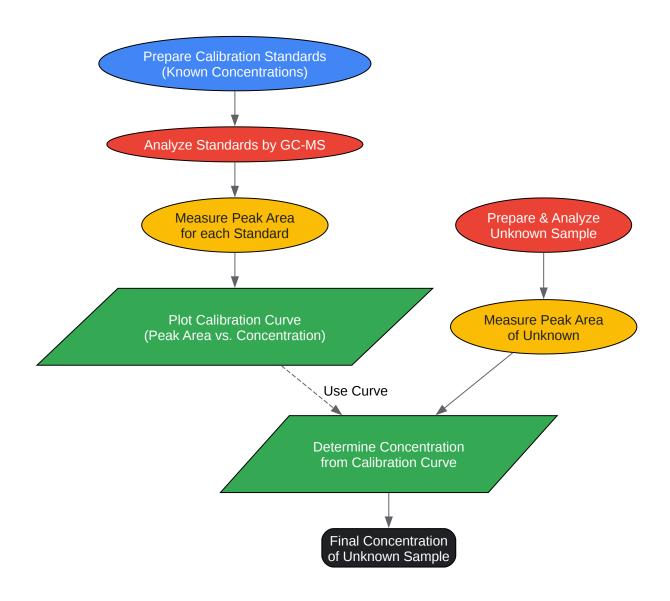
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GC-MS Analysis Workflow for Dimethyl Adipate.



Principle of External Standard Quantification

This diagram outlines the logical relationship between standards of known concentration and the determination of the concentration of an unknown sample.



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Logical flow for quantification via external standard calibration.

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